molecular formula C15H14BrNO2 B8119313 N-Benzyl-3-bromo-2-methoxybenzamide

N-Benzyl-3-bromo-2-methoxybenzamide

Cat. No.: B8119313
M. Wt: 320.18 g/mol
InChI Key: ZGGZNDUFUURCEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-3-bromo-2-methoxybenzamide is an organic compound with the molecular formula C15H14BrNO2 It is a benzamide derivative characterized by the presence of a benzyl group, a bromine atom, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-3-bromo-2-methoxybenzamide typically involves the bromination of a benzyl-protected methoxybenzamide. One common method is the Wohl–Ziegler reaction, which uses N-bromosuccinimide (NBS) as the brominating agent in the presence of light or a radical initiator . The reaction proceeds under mild conditions and selectively brominates the benzylic position.

Industrial Production Methods

Industrial production of this compound may involve continuous flow photochemistry, which offers advantages in terms of scalability and efficiency. This method ensures uniform light penetration and consistent reaction conditions, leading to high yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-3-bromo-2-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution Products: Depending on the nucleophile, products can include N-substituted benzamides or benzyl ethers.

    Oxidation Products: Products may include benzaldehydes or benzoic acids.

    Reduction Products: Reduced products may include benzyl alcohols or amines.

Scientific Research Applications

N-Benzyl-3-bromo-2-methoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyl-3-bromo-2-methoxybenzamide involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the methoxy and benzyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-2-bromo-3-methoxybenzamide
  • N-Benzyl-4-bromo-2-methoxybenzamide
  • N-Benzyl-3-bromobenzamide

Uniqueness

N-Benzyl-3-bromo-2-methoxybenzamide is unique due to the specific positioning of the bromine and methoxy groups on the benzene ring. This configuration can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

N-benzyl-3-bromo-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-19-14-12(8-5-9-13(14)16)15(18)17-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGZNDUFUURCEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1Br)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.